4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Overview
Description
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a useful research compound. Its molecular formula is C23H23FN2O2 and its molecular weight is 378.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The compound affects the nucleoside transport pathway, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood.
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect
Result of Action
The inhibition of ENTs by the compound disrupts nucleotide synthesis and the regulation of adenosine function . This could potentially lead to various molecular and cellular effects, depending on the specific role of ENTs in different cell types and tissues.
Biochemical Analysis
Biochemical Properties
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The interaction with ENTs suggests that the compound can modulate nucleotide synthesis and adenosine regulation, which are crucial for cellular metabolism and signaling. The binding of this compound to ENTs is non-competitive and irreversible, indicating a strong and lasting interaction that can significantly impact cellular functions .
Cellular Effects
The effects of This compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ENTs, this compound can affect the uptake and availability of nucleosides, which are essential for DNA and RNA synthesis. This inhibition can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis. Additionally, the compound’s impact on adenosine regulation can influence signaling pathways involved in inflammation, immune response, and neurotransmission .
Molecular Mechanism
At the molecular level, This compound exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. The compound binds to a unique site on ENT2, distinct from conventional inhibitors, which allows it to selectively inhibit this transporter . This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km), indicating a non-competitive inhibition mechanism. The irreversible nature of this interaction suggests that the compound forms a stable complex with ENT2, leading to prolonged effects on nucleoside transport and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable under experimental conditions, maintaining its inhibitory activity on ENTs for extended periods. Over time, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies have shown that the compound can cause sustained inhibition of nucleoside transport, leading to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that modulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting ENTs, the compound can alter the balance of nucleosides and nucleotides within cells, impacting processes such as DNA replication, repair, and transcription .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for ENTs facilitates its uptake and localization within cells, where it accumulates and exerts its inhibitory effects. This distribution pattern is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with equilibrative nucleoside transporters. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its function and effectiveness in modulating nucleoside transport and cellular metabolism .
Biological Activity
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its inhibitory effects on various biological targets.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process starting from saccharin derivatives. It has been reported that the molecule includes a 1,4-piperazine moiety and a cyclopentachromene structure, which contribute to its biological properties. The crystal structure reveals a non-planar conformation due to torsion angles between different moieties, which may influence its interaction with biological targets .
Inhibition of Nucleoside Transporters
Research indicates that this compound acts as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2. In studies using nucleoside transporter-deficient cells, it was shown to selectively inhibit ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of nucleoside transport is beneficial .
Monoamine Oxidase Inhibition
Another significant aspect of the compound's biological activity is its inhibitory effect on Monoamine Oxidase (MAO) enzymes. In a related study, derivatives containing the 2-fluorophenyl piperazine moiety were synthesized and tested for MAO-A and MAO-B inhibitory activities. The results indicated that certain analogues exhibited potent inhibition of MAO-B with IC50 values in the low nanomolar range, highlighting the potential of this compound in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperazine ring and the cyclopentachromene core can significantly affect biological activity. For instance, variations in substituents on the piperazine ring were correlated with changes in inhibitory potency against MAO enzymes and ENTs. This information is critical for guiding future drug design efforts targeting these pathways .
Case Studies
- Case Study on ENTs : A study demonstrated that the compound could effectively reduce the uptake of nucleosides in cancer cell lines by inhibiting ENT2. This action may enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
- Case Study on Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The inhibition of MAO-B was associated with reduced oxidative stress markers, suggesting a potential role in protecting neuronal health .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-20-6-1-2-7-21(20)26-10-8-25(9-11-26)15-18-14-23(27)28-22-13-17-5-3-4-16(17)12-19(18)22/h1-2,6-7,12-14H,3-5,8-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPBXLMBVLUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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